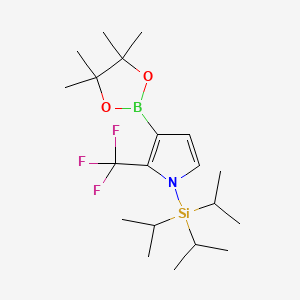
9,10-Diphenylanthracene-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Diphenylanthracene-2-carboxylicacid is a derivative of 9,10-diphenylanthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and its applications in various scientific fields. It appears as a slightly yellow powder and is used in various applications due to its optical and thermal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diphenylanthracene-2-carboxylicacid typically involves the functionalization of 9,10-diphenylanthracene. One common method includes the introduction of a carboxylic acid group at the 2-position of the anthracene ring. This can be achieved through a series of reactions including Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
9,10-Diphenylanthracene-2-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Friedel-Crafts reagents like aluminum chloride (AlCl₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce alcohol derivatives.
科学的研究の応用
9,10-Diphenylanthracene-2-carboxylicacid has a wide range of applications in scientific research:
Biology: The compound’s fluorescent properties make it useful in various biological assays.
作用機序
The mechanism of action of 9,10-Diphenylanthracene-2-carboxylicacid involves its interaction with light and other electromagnetic radiation. The compound absorbs light and re-emits it at a different wavelength, a property that is exploited in its use as a fluorescent marker and in OLED technology. The molecular targets and pathways involved in these processes are primarily related to its electronic structure and the transitions between different energy states.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: The parent compound, used in similar applications but lacks the carboxylic acid functionality.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative with different electronic properties.
Uniqueness
9,10-Diphenylanthracene-2-carboxylicacid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and physical properties compared to its parent compound and other derivatives. This functional group allows for further chemical modifications and enhances its solubility in various solvents.
特性
分子式 |
C27H18O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
9,10-diphenylanthracene-2-carboxylic acid |
InChI |
InChI=1S/C27H18O2/c28-27(29)20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H,(H,28,29) |
InChIキー |
YQMXHUHQMQDMJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


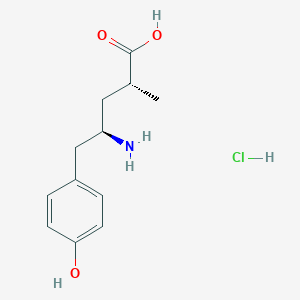
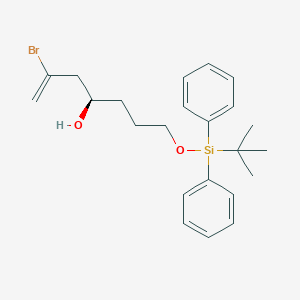
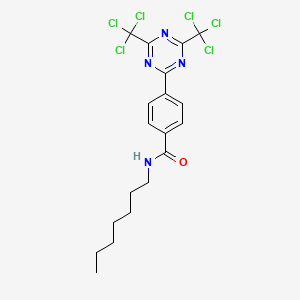
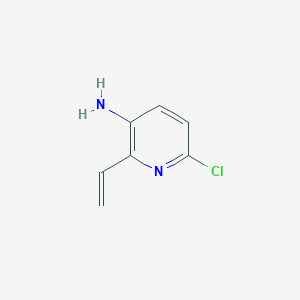
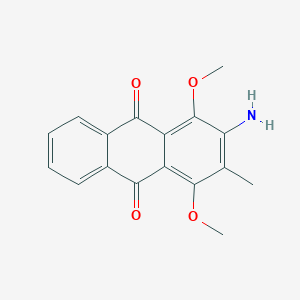
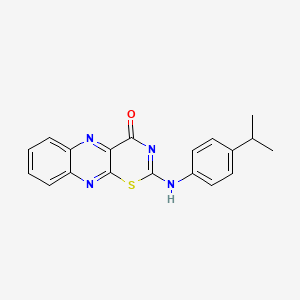
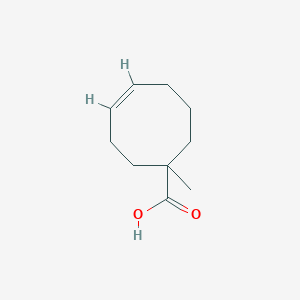
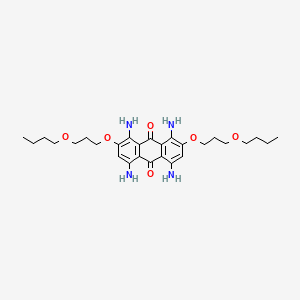
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)
